molecular formula C17H12ClFO3 B2836696 6-chloro-7-[(2-fluorophenyl)methoxy]-4-methyl-2H-chromen-2-one CAS No. 307547-73-5

6-chloro-7-[(2-fluorophenyl)methoxy]-4-methyl-2H-chromen-2-one

Cat. No.: B2836696
CAS No.: 307547-73-5
M. Wt: 318.73
InChI Key: QFJJEDWOUQQYSJ-UHFFFAOYSA-N
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Description

6-Chloro-7-[(2-fluorophenyl)methoxy]-4-methyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chlorine atom at position 6, a 2-fluorobenzyloxy group at position 7, and a methyl group at position 2. The fluorine atom on the benzyloxy substituent enhances metabolic stability and modulates electronic properties through its electron-withdrawing nature .

Properties

IUPAC Name

6-chloro-7-[(2-fluorophenyl)methoxy]-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFO3/c1-10-6-17(20)22-15-8-16(13(18)7-12(10)15)21-9-11-4-2-3-5-14(11)19/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJJEDWOUQQYSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-[(2-fluorophenyl)methoxy]-4-methyl-2H-chromen-2-one typically involves the reaction of 6-chloro-4-methyl-2H-chromen-2-one with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-[(2-fluorophenyl)methoxy]-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromenone moiety to chromanol derivatives.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce chromanol derivatives.

Scientific Research Applications

6-chloro-7-[(2-fluorophenyl)methoxy]-4-methyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-7-[(2-fluorophenyl)methoxy]-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Substituent Variations at Position 7

Electronic and Steric Effects :

  • 2-Chlorobenzyloxy Analogs (e.g., : C₂₂H₁₄Cl₂O₃): Replacing fluorine with chlorine increases lipophilicity (Cl: logP ~2.8 vs. The chlorine atom’s larger atomic radius may sterically hinder interactions with target enzymes compared to fluorine .
  • 2,4-Dichlorobenzyloxy Derivatives (: C₂₂H₁₃Cl₃O₃): Additional chlorine at position 4 of the benzyl group further elevates hydrophobicity, which could enhance blood-brain barrier penetration but reduce aqueous solubility .
  • 2-Methoxybenzyloxy Derivatives (: C₂₀H₁₉ClO₄): Methoxy groups are electron-donating, contrasting with fluorine’s electron-withdrawing effect. This substitution may reduce oxidative stability but improve hydrogen-bonding capacity .

Reactivity and Pharmacokinetics :

  • Oxiran-2-ylmethoxy Substitution (: C₁₈H₁₃ClO₄): The epoxide group introduces electrophilic reactivity, enabling covalent binding to nucleophilic residues in enzymes. This property is absent in the fluorine-containing compound but is exploited in prodrug design .

Modifications at Position 4

  • Phenyl vs.
  • Ethyl and Propyl Chains (): Longer alkyl chains (ethyl, propyl) enhance lipophilicity, which may improve tissue penetration but reduce solubility. For example, the ethyl derivative (: C₁₉H₁₇ClO₄) has a calculated logP of 3.2 vs. 2.9 for the methyl analog .

Variations at Position 6

  • Hexyl Substitution (: C₂₈H₃₄O₄): A hexyl chain at position 6 drastically increases hydrophobicity (logP ~6.5), making the compound prone to accumulation in lipid-rich tissues.

Pharmacological Activity

  • Antioxidant and Anticancer Effects : Fluorine’s electron-withdrawing nature enhances the stability of radical intermediates in antioxidant mechanisms (). Chlorine analogs () may exhibit stronger antibacterial activity due to increased membrane disruption .
  • Metabolic Stability : Fluorine’s bioisosteric replacement of hydrogen () reduces susceptibility to cytochrome P450 oxidation, extending half-life compared to methoxy or hydroxyl groups .

Crystallographic and Intermolecular Interactions

  • π-π Stacking : The 4-phenyl derivative () exhibits π-π interactions between aromatic rings (3.8–4.2 Å spacing), while the methyl group in the target compound favors van der Waals contacts .
  • Hydrogen Bonding : Fluorine’s electronegativity enables weak C–H···F interactions (3.0–3.5 Å), absent in chlorine or methoxy analogs .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Substituent (Position 7) Position 4 Molecular Formula Molecular Weight logP*
Target Compound 2-Fluorobenzyloxy Methyl C₁₇H₁₂ClFO₃ 318.7 2.9
2-Chlorobenzyloxy Analog 2-Chlorobenzyloxy Phenyl C₂₂H₁₄Cl₂O₃ 397.3 3.8
2,4-Dichlorobenzyloxy Analog 2,4-Dichlorobenzyloxy Phenyl C₂₂H₁₃Cl₃O₃ 431.7 4.5
2-Methoxybenzyloxy Analog 2-Methoxybenzyloxy Propyl C₂₀H₁₉ClO₄ 358.8 3.1
Oxiran-2-ylmethoxy Analog Epoxide-Benzyloxy Phenyl C₁₈H₁₃ClO₄ 328.7 2.5

*Calculated using ChemDraw.

Biological Activity

6-Chloro-7-[(2-fluorophenyl)methoxy]-4-methyl-2H-chromen-2-one is a synthetic compound belonging to the chromenone family, characterized by its unique structural features that enhance its biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name indicates the presence of a chloro group and a methoxy group attached to a chromenone core, along with a fluorophenyl moiety. Its molecular formula is C19H15ClFO3C_{19}H_{15}ClFO_3, with a molecular weight of approximately 360.77 g/mol.

PropertyValue
IUPAC Name6-chloro-7-[(2-fluorophenyl)methoxy]-4-methyl-2H-chromen-2-one
Molecular FormulaC19H15ClFO3C_{19}H_{15}ClFO_3
Molecular Weight360.77 g/mol

The biological activity of 6-chloro-7-[(2-fluorophenyl)methoxy]-4-methyl-2H-chromen-2-one can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as monoamine oxidase (MAO) and cholinesterases (AChE and BChE). For instance, derivatives of similar chromenone structures have demonstrated significant inhibition against MAO A and B, with IC50 values around 1 μM for selective inhibitors .
  • Receptor Binding : The compound may interact with various cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.
  • Gene Expression Modulation : It can affect the expression of genes involved in critical biological processes, potentially altering cellular responses to stress or injury.

Biological Activities

Research indicates that compounds within the chromenone family exhibit diverse biological activities, including:

  • Antioxidant Properties : Compounds like 6-chloro-7-[(2-fluorophenyl)methoxy]-4-methyl-2H-chromen-2-one have shown potential in scavenging free radicals, which can mitigate oxidative stress-related damage.
  • Anticancer Activity : Studies have reported that structurally similar compounds possess antiproliferative effects against various cancer cell lines. For example, certain derivatives have demonstrated IC50 values in the low micromolar range against MCF-7 breast cancer cells .

Structure-Activity Relationships (SAR)

The biological activity of 6-chloro-7-[(2-fluorophenyl)methoxy]-4-methyl-2H-chromen-2-one is influenced by its structural components:

  • Halogen Substituents : The presence of chlorine and fluorine atoms enhances lipophilicity and alters electronic properties, which can improve enzyme binding affinity.
  • Methoxy Group : This functional group contributes to the compound's ability to modulate biological targets effectively.
  • Core Structure : The chromenone framework is essential for maintaining the compound's stability and reactivity towards biological systems.

Case Studies

Several studies have highlighted the biological efficacy of chromenone derivatives:

  • Inhibition of Cholinesterases : A study evaluated various chromenone derivatives for their ability to inhibit AChE and BChE, revealing that some compounds exhibited significant inhibitory activity with IC50 values ranging from 7 to 8 μM .
  • Antitumor Activity : A recent investigation into related compounds showed varying degrees of antiproliferative activity across different cancer cell lines, indicating that modifications in structure can lead to enhanced therapeutic effects .

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